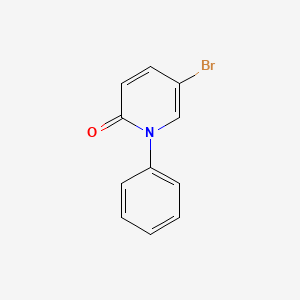

5-Bromo-1-phenylpyridin-2(1H)-one

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-bromo-1-phenylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO/c12-9-6-7-11(14)13(8-9)10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXSGXCNUXQUIOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C=CC2=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Pyridinone Heterocyclic Framework: a Privileged Scaffold

The pyridinone ring system is a cornerstone in the design and discovery of biologically active compounds. rsc.org Its prevalence in medicinal chemistry stems from a unique combination of structural and electronic properties that make it a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets.

Pyridinone derivatives are recognized for their diverse pharmacological activities, which include antitumor, antimicrobial, anti-inflammatory, and cardiotonic effects. rsc.org The structural features of the pyridinone core, specifically its ability to act as both a hydrogen bond donor and acceptor, allow for potent and specific interactions with biological macromolecules like proteins and enzymes. rsc.org This versatility has led to the incorporation of the pyridinone motif into a number of FDA-approved drugs. nih.gov

The significance of pyridinone and its azaheterocyclic relatives is underscored by a review of drugs approved by the US FDA between 2014 and 2023, which found that 54 new drugs contained a pyridine (B92270) ring. A substantial portion of these were developed for anticancer therapy and for treating disorders of the central nervous system. sigmaaldrich.com

Halogenated Pyridinone Derivatives: Versatile Synthetic Building Blocks

The introduction of a halogen atom, such as bromine, onto the pyridinone scaffold dramatically enhances its utility as a synthetic intermediate, or "synthon". researchgate.net Halogenated pyridines and pyridinones are key building blocks for the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals. sigmaaldrich.comnih.gov

The carbon-bromine bond in a compound like 5-Bromo-1-phenylpyridin-2(1H)-one provides a reactive handle for a variety of powerful chemical transformations. Most notably, it serves as an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions. researchgate.net These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds, enabling chemists to construct complex molecular architectures from simpler precursors.

The strategic placement of the bromine atom at the 5-position of the pyridinone ring influences the electronic properties of the molecule and provides a specific site for chemical modification, allowing for regioselective synthesis of desired products.

The Strategic Importance of 5 Bromo 1 Phenylpyridin 2 1h One in Contemporary Research

While extensive research focusing solely on 5-Bromo-1-phenylpyridin-2(1H)-one is not widely documented, its strategic importance can be inferred from the critical role of similarly structured compounds in medicinal chemistry. The molecule combines the privileged pyridinone core with a synthetically versatile bromine atom and a phenyl group, which itself can be modified to fine-tune the molecule's properties.

The true value of this compound lies in its potential as a key intermediate for the synthesis of more complex, high-value molecules. For instance, the structurally related compound, 3-Bromo-5-(2-pyridyl)-1-phenyl-1,2-dihydropyridin-2-one, is a known intermediate in the synthesis of the antiepileptic drug Perampanel. pharmaffiliates.com This highlights the utility of bromo-phenyl-pyridinone scaffolds in the rapid assembly of active pharmaceutical ingredients.

Furthermore, the core structure is analogous to the anti-fibrotic drug Pirfenidone (B1678446), which is 5-methyl-1-phenylpyridin-2(1H)-one. nih.gov Research into derivatives of Pirfenidone, where the methyl group is replaced by other functionalities, is an active area of investigation to develop new anti-fibrosis agents. nih.gov The bromo-substituent in this compound offers a prime site for such synthetic diversification through cross-coupling chemistry.

An in-depth exploration of the synthetic strategies for creating this compound reveals a variety of chemical pathways. These methods range from direct modifications of pre-formed pyridinone rings to the construction of the core heterocyclic structure from acyclic precursors.

Derivatization Strategies and Analogue Synthesis Based on 5 Bromo 1 Phenylpyridin 2 1h One

Systematic Functionalization at the C5-Position

The bromine atom at the C5-position of 5-Bromo-1-phenylpyridin-2(1H)-one is a key handle for introducing a wide range of functional groups through various transition metal-catalyzed cross-coupling reactions. This systematic functionalization allows for the fine-tuning of the molecule's steric and electronic properties, which can significantly impact its biological activity.

Introduction of Alkyl, Aryl, and Heteroaryl Moieties

Palladium-catalyzed cross-coupling reactions are instrumental in the C5-functionalization of this compound. The Suzuki-Miyaura coupling, in particular, has been widely employed for the introduction of aryl and heteroaryl moieties. nih.govnih.govresearchgate.netbeilstein-journals.orgnih.govbeilstein-journals.org This reaction typically involves the coupling of the bromo-pyridinone with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. The choice of catalyst, ligand, base, and solvent can influence the reaction efficiency and yield. For instance, the use of catalysts like Pd(PPh₃)₄ or Pd(dppf)Cl₂ has been reported to be effective. nih.govnih.gov

The Sonogashira coupling provides a powerful method for the introduction of alkynyl groups at the C5-position. libretexts.orgorganic-chemistry.orgresearchgate.netresearchgate.netscirp.org This reaction involves the coupling of this compound with a terminal alkyne, catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. libretexts.orgorganic-chemistry.org The resulting alkynyl pyridinones can serve as precursors for further transformations.

The Heck coupling reaction enables the introduction of alkenyl moieties by reacting this compound with an alkene in the presence of a palladium catalyst and a base. nih.govlibretexts.orgnih.govrsc.orgmdpi.com This reaction offers a direct route to vinyl-substituted pyridinones.

Below is a table summarizing representative examples of these C5-functionalization reactions.

| Coupling Reaction | Reagent | Catalyst/Conditions | Product | Reference |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | 5-Aryl-1-phenylpyridin-2(1H)-one | nih.govnih.gov |

| Sonogashira | Terminal alkyne | Pd(PPh₃)₄, CuI, Et₃N, DMF | 5-Alkynyl-1-phenylpyridin-2(1H)-one | libretexts.orgorganic-chemistry.org |

| Heck | Alkene | Pd(OAc)₂, P(o-tol)₃, Et₃N, DMF | 5-Alkenyl-1-phenylpyridin-2(1H)-one | nih.govlibretexts.org |

Formation of Carbonyl and Carboxyl Derivatives

The introduction of carbonyl and carboxyl functionalities at the C5-position significantly enhances the potential for creating new analogues with diverse properties. Carbonylative cross-coupling reactions, such as the carbonylative Suzuki-Miyaura or Sonogashira couplings, can be employed to directly introduce an acyl or a carboxylate group. These reactions utilize carbon monoxide as a carbonyl source in the presence of a palladium catalyst.

Furthermore, the bromo-substituent can be converted to a carboxylic acid derivative through a sequence of reactions, such as lithium-halogen exchange followed by carboxylation with carbon dioxide, or through palladium-catalyzed carbonylation reactions. These carboxylic acid derivatives are valuable intermediates for the synthesis of amides, esters, and other related functionalities, further expanding the chemical space accessible from this compound.

Modification and Diversification of the N-Phenyl Moiety

Substitution Patterns on the Phenyl Ring

The synthesis of analogues with substituted phenyl rings can be achieved by starting with appropriately substituted anilines in the initial synthesis of the pyridinone core or by direct functionalization of the existing N-phenyl ring, although the former is more common. For example, using a substituted aniline (B41778) in an Ullmann condensation with a suitable pyridinone precursor can yield N-aryl pyridinones with desired substitution patterns. jst.go.jpwikipedia.orggoogle.com The nature and position of the substituent on the phenyl ring can influence the molecule's conformation and its interactions with biological targets. Research has explored the introduction of various groups, including nitro, amino, and alkyl substituents, on the N-phenyl ring. nih.gov

Replacement with Diverse N-Aryl and N-Alkyl Groups

The N-phenyl group can be replaced with other aryl or alkyl moieties to generate a wider range of analogues. The Chan-Lam coupling reaction, a copper-catalyzed N-arylation, provides a method to couple various aryl boronic acids with the pyridinone nitrogen. wikipedia.orgorganic-chemistry.orgrsc.orgresearchgate.net Similarly, the Buchwald-Hartwig amination can be utilized for the N-arylation of the pyridinone core.

The Ullmann condensation is another classical method for the N-arylation of pyridinones, typically requiring copper catalysis and high temperatures. jst.go.jpwikipedia.orgorganic-chemistry.org For the introduction of N-alkyl groups, standard N-alkylation reactions with alkyl halides in the presence of a base can be employed. nih.gov

The following table showcases different N-substituents that have been incorporated into the 5-bromopyridin-2(1H)-one scaffold.

| N-Substituent | Synthetic Method | Starting Materials | Reference |

| Substituted Phenyl | Ullmann Condensation | 5-Bromo-2(1H)-pyridone, Substituted iodobenzene | google.com |

| Naphthyl | Ullmann Condensation | 5-Bromo-2(1H)-pyridone, α-Iodonaphthalene | google.com |

| Thiazolyl | Ullmann-type Reaction | 5-Bromo-2(1H)-pyridone, 2-Chlorothiazole | google.com |

| Benzyl | N-Alkylation | 5-Bromo-2(1H)-pyridone, Benzyl bromide | nih.gov |

Synthesis of Polycyclic and Fused Pyridinone Systems

The this compound scaffold can also serve as a precursor for the synthesis of more complex polycyclic and fused pyridinone systems. Intramolecular cyclization reactions are a key strategy in this regard. For instance, if a suitable functional group is introduced at the C5-position, it can undergo an intramolecular reaction with the N-phenyl ring or another part of the molecule to form a new ring system.

One such example is the synthesis of pyrido[1,2-a]benzimidazoles. nih.govnih.govjraic.comresearchgate.netrsc.org While not directly starting from this compound in all cited literature, the general strategies often involve the cyclization of a substituted 2-aminopyridine (B139424) derivative. By analogy, functionalization of the N-phenyl ring of this compound with an amino group at the ortho position could pave the way for an intramolecular cyclization to form a fused system. Electrochemical cyclization methods have also been reported for the synthesis of phenanthridines from appropriately substituted precursors. nih.gov

These strategies open up possibilities for creating rigid, planar molecules with unique electronic and pharmacological properties, significantly expanding the structural diversity of compounds derived from this compound.

Pyrrolopyridinone Scaffolds

The synthesis of pyrrolopyridinone scaffolds, which are present in numerous biologically active compounds, can be envisioned from this compound through several synthetic routes. A common and effective approach involves palladium-catalyzed cross-coupling reactions to introduce the necessary functionalities for subsequent cyclization.

One plausible strategy is the Sonogashira coupling of this compound with a terminal alkyne bearing a protected amino group. The resulting 5-alkynyl-1-phenylpyridin-2(1H)-one can then undergo an intramolecular cyclization to form the pyrrolopyridinone core. The reaction conditions for the Sonogashira coupling typically involve a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, a copper(I) co-catalyst (e.g., CuI), and a base, such as an amine.

Table 1: Proposed Synthesis of a Pyrrolopyridinone Scaffold

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Sonogashira Coupling | This compound, N-protected propargylamine, Pd(PPh₃)₄, CuI, Et₃N, THF, heat | 5-((N-protected-amino)prop-1-yn-1-yl)-1-phenylpyridin-2(1H)-one |

| 2 | Deprotection | Acid or base, depending on the protecting group | 5-(aminoprop-1-yn-1-yl)-1-phenylpyridin-2(1H)-one |

| 3 | Intramolecular Cyclization | Base (e.g., NaH) or transition metal catalyst | Pyrrolo[2,3-b]pyridin-2-one derivative |

Alternatively, a Heck coupling reaction between this compound and an N-protected allylamine (B125299) could furnish a 5-allyl-substituted intermediate. Subsequent intramolecular cyclization, potentially via an oxidative cyclization or an intramolecular Heck reaction, would lead to the formation of a dihydropyrrolopyridinone, which could be further oxidized to the aromatic pyrrolopyridinone.

Another approach involves a multicomponent reaction, such as the Ugi–Zhu reaction, which has been successfully employed for the synthesis of pyrrolo[3,4-b]pyridin-5-ones. mdpi.comnih.gov While not starting directly from this compound, this highlights the utility of such reactions in constructing complex heterocyclic systems that could potentially be adapted.

Imidazopyridinones

The synthesis of imidazopyridinones from this compound can be achieved through a multi-step sequence that typically begins with the conversion of the bromo-substituent to an amino group. This transformation is crucial as the amino group serves as a key nucleophile for the subsequent imidazole (B134444) ring formation.

The Buchwald-Hartwig amination is a powerful method for the conversion of aryl halides to anilines. In this case, this compound could be reacted with a source of ammonia (B1221849) or a protected amine in the presence of a palladium catalyst and a suitable ligand to yield 5-amino-1-phenylpyridin-2(1H)-one.

Once the 5-amino derivative is obtained, several methods can be employed to construct the fused imidazole ring. A common approach is the reaction with a one-carbon synthon, such as formic acid or an orthoformate, to generate an N-formyl intermediate, which upon cyclization and dehydration, yields the imidazopyridinone. Alternatively, reaction with a carbonyl compound, like an aldehyde, in the presence of an oxidizing agent can lead to the formation of the imidazole ring. mdpi.com

Table 2: Proposed Synthesis of an Imidazopyridinone Scaffold

| Step | Reaction | Reagents and Conditions | Intermediate/Product |

| 1 | Buchwald-Hartwig Amination | This compound, Benzophenone imine, Pd₂(dba)₃, BINAP, NaOtBu, Toluene, heat | 5-Amino-1-phenylpyridin-2(1H)-one |

| 2 | Imidazole Ring Formation | Triethyl orthoformate, p-toluenesulfonic acid, heat | Imidazo[4,5-b]pyridin-2-one derivative |

A palladium-catalyzed amidation of a related 2-chloro-3-aminopyridine has been shown to be an effective method for the synthesis of imidazo[4,5-b]pyridines. organic-chemistry.org This suggests that a similar strategy could be applicable to a derivative of this compound, where the bromine at the 5-position is first converted to an amino group, followed by introduction of a suitable functional group at the 6-position to facilitate the cyclization.

Combinatorial Chemistry and Library Generation for High-Throughput Screening

The structural features of this compound make it an excellent scaffold for combinatorial chemistry and the generation of compound libraries for high-throughput screening (HTS). nih.govku.eduthermofisher.com The ability to introduce diversity at multiple positions on the molecule allows for the creation of a large number of analogues with potentially diverse biological activities.

The bromine atom at the C5 position is the primary site for diversification. Through various palladium-catalyzed cross-coupling reactions such as Suzuki, Stille, Heck, Sonogashira, and Buchwald-Hartwig amination, a wide array of substituents can be introduced. By using a parallel synthesis approach, a library of compounds can be generated where each member has a unique substituent at the C5 position. wikipedia.org

Further diversity can be achieved by modifying the phenyl ring at the N1 position. If the starting material is synthesized from a substituted aniline, a library of compounds with different substituents on the phenyl ring can be created. Additionally, the pyridinone ring itself can be a target for modification, although this is generally more challenging.

A split-and-pool synthesis strategy can also be employed to generate a large and diverse library of compounds based on the this compound scaffold. wikipedia.org In this approach, a solid support is functionalized with a linker attached to the pyridinone core. The support is then divided into multiple portions, and each portion is subjected to a different coupling reaction at the C5 position. The portions are then recombined, mixed, and split again for the next diversification step, which could involve modification of the N1-phenyl ring or another position. This method allows for the exponential generation of a vast number of unique compounds.

The resulting compound libraries can be screened against a variety of biological targets to identify hit compounds with desired activities. acs.orgnih.govnih.gov The modular nature of the synthesis allows for the rapid generation of a focused library around any identified hits to explore the structure-activity relationship (SAR) and optimize the lead compounds.

Advanced Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A thorough review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the compound this compound. While synthetic pathways and basic properties for related structures are noted, comprehensive analytical data required for a full structural elucidation of this specific molecule are not readily accessible.

The requested in-depth analysis, encompassing advanced one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (IR/Raman), has not been published in the sources reviewed. Information on related but distinct molecules, such as 5-bromo-1-isopropylpyridin-2(1H)-one or 5-Bromopyridin-2-ol (the N-unsubstituted analog), exists but cannot be used to accurately describe the spectroscopic properties of the N-phenylated title compound due to significant differences in electronic and steric effects.

Consequently, the following sections, which were intended to detail the advanced structural analysis of this compound, cannot be populated with the scientifically accurate and specific research findings as required.

Advanced Structural Elucidation and Spectroscopic Characterization

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the solid-state structure of crystalline compounds, offering precise measurements of atomic positions and insights into the forces governing crystal assembly.

While specific experimental data for this compound is not available in the searched literature, the analysis of the closely related compound pirfenidone (B1678446) (5-methyl-1-phenylpyridin-2(1H)-one) offers valuable insights into the expected structural parameters. In pirfenidone, the molecule is not planar; the phenyl and pyridinone rings are twisted with respect to each other, exhibiting a dihedral angle of 50.30 (11)°. nih.govresearchgate.net This axial chirality is a key feature of this class of compounds. nih.gov

The bond lengths and angles within the pyridinone and phenyl rings are consistent with their aromatic and partially saturated character, respectively. The C-Br bond in the 5-position of this compound would be a key parameter to determine, as it influences the electronic properties and intermolecular interactions of the molecule.

Below is a representative table of expected bond lengths and angles, based on the analysis of similar structures.

| Parameter | Expected Value Range |

| C-Br Bond Length | ~1.90 Å |

| C=O Bond Length | ~1.23 Å |

| N-C (phenyl) Bond Length | ~1.44 Å |

| C-N-C Angle | ~118-122° |

| Phenyl-Pyridinone Dihedral Angle | ~50-60° |

Note: These values are estimations based on related structures and require experimental verification for this compound.

The arrangement of molecules in the crystal lattice, or crystal packing, is dictated by a variety of intermolecular interactions. In the crystal structure of pirfenidone, molecules are linked by C–H⋯O hydrogen bonds, forming undulating layers. nih.govresearchgate.net This type of weak hydrogen bonding is a significant force in the supramolecular assembly of such compounds.

A detailed study would involve identifying repeating structural motifs and understanding how they propagate in three dimensions to form the final crystal structure. The strength and directionality of these interactions are critical for predicting and controlling the solid-state properties of the material.

Advanced Chiroptical Techniques (e.g., Electronic Circular Dichroism) for Chiral Derivatives

Given that 1-phenylpyridin-2(1H)-one derivatives can exhibit axial chirality, advanced chiroptical techniques are essential for characterizing their stereoisomers. nih.gov Electronic Circular Dichroism (ECD) is a powerful spectroscopic method that measures the differential absorption of left and right circularly polarized light by a chiral molecule.

For chiral derivatives of this compound, an ECD spectrum would provide a unique fingerprint for each enantiomer. This technique is particularly valuable for:

Assigning Absolute Configuration: By comparing experimental ECD spectra with those predicted by quantum chemical calculations (such as time-dependent density functional theory, TD-DFT), the absolute configuration (R or S) of a chiral center or axis can be determined without the need for X-ray crystallography of a single crystal containing a heavy atom with a known configuration. documentsdelivered.com

Studying Conformational Changes: ECD is sensitive to the solution-state conformation of molecules, providing insights into the dynamic behavior of the phenyl-pyridinone torsional angle.

While no specific ECD studies on chiral derivatives of this compound are reported in the searched literature, the methodology remains highly relevant for any future work involving the synthesis and characterization of enantiomerically pure forms of this compound or its analogs. documentsdelivered.com

Theoretical and Computational Investigations of 5 Bromo 1 Phenylpyridin 2 1h One

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a powerful tool for investigating the properties of organic molecules. mdpi.com DFT calculations offer a balance between accuracy and computational cost, making them suitable for studying medium-sized molecules like 5-Bromo-1-phenylpyridin-2(1H)-one. These calculations are instrumental in exploring the electronic structure, molecular geometry, and reactivity of the compound.

Electronic Structure, Molecular Geometry, and Conformational Landscapes

DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. The process involves optimizing the molecular geometry to find the lowest energy conformation. Key geometric parameters such as bond lengths, bond angles, and dihedral angles are calculated and can be compared with experimental data if available. researchgate.net

Table 1: Calculated Geometric Parameters of this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-Br | 1.89 | ||

| N-Ph | 1.45 | C-N-C | 118.5 |

| C=O | 1.23 | N-C=O | 121.0 |

| Phenyl-Pyridinone | 45.0 |

Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. unesp.brwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests higher reactivity. espublisher.com

For this compound, the HOMO is expected to be localized on the electron-rich phenyl and pyridinone rings, while the LUMO may be distributed over the pyridinone ring and the carbon-bromine bond. This distribution influences how the molecule interacts with other chemical species. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

| Orbital | Energy (eV) |

| HOMO | -6.25 |

| LUMO | -1.80 |

| HOMO-LUMO Gap | 4.45 |

Note: The data in this table is representative and based on typical values from DFT calculations for similar structures.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on the surface of a molecule. researchgate.net The MEP map helps in identifying the electrophilic and nucleophilic sites within the molecule. mdpi.com Regions with negative electrostatic potential (typically colored red) are susceptible to electrophilic attack, while areas with positive potential (colored blue) are prone to nucleophilic attack. researchgate.net

In this compound, the oxygen atom of the carbonyl group is expected to be a region of high negative potential, making it a likely site for interaction with electrophiles. The hydrogen atoms and the region around the bromine atom may exhibit positive potential. utoronto.ca

Prediction of Reactivity Indices and Reaction Pathways

DFT calculations can be used to compute various reactivity descriptors, such as chemical hardness, softness, electronegativity, and the electrophilicity index. researchgate.net These indices provide quantitative measures of the molecule's reactivity and can be used to predict its behavior in chemical reactions. researchgate.net By analyzing these descriptors, it is possible to forecast the relative stability and reactivity of this compound and its derivatives.

Furthermore, computational methods can be employed to explore potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the most favorable reaction mechanisms.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT provides insights into static molecular properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the molecule, allowing for the exploration of its conformational space. This is particularly important for flexible molecules like this compound, where the orientation of the phenyl group relative to the pyridinone ring can change.

MD simulations provide a detailed picture of the molecule's flexibility and can identify the most populated conformations. This information is crucial for understanding how the molecule might interact with biological targets or other molecules in a dynamic environment.

Quantum Chemical Studies on Reaction Mechanisms and Transition States

Quantum chemical methods, including DFT, are extensively used to investigate the mechanisms of chemical reactions at an atomic level. researchgate.net For this compound, these studies can elucidate the pathways of various reactions, such as nucleophilic substitution at the bromine-bearing carbon or reactions involving the carbonyl group.

A key aspect of these studies is the identification and characterization of transition states. The transition state is the highest energy point along the reaction coordinate and represents the barrier that must be overcome for the reaction to occur. By calculating the energy of the transition state, the activation energy of the reaction can be determined, providing crucial information about the reaction kinetics. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

For pyridinone derivatives, QSAR studies often incorporate a variety of molecular descriptors to predict their biological effects. These descriptors fall into several categories:

Electronic Descriptors: These quantify the electronic properties of the molecule. For this compound, the presence of the bromine atom, an electron-withdrawing group, on the pyridinone ring, and the phenyl group attached to the nitrogen atom would significantly influence the molecule's electronic landscape. Descriptors such as dipole moment, partial atomic charges, and highest occupied/lowest unoccupied molecular orbital (HOMO/LUMO) energies would be critical in a QSAR model.

Steric Descriptors: These relate to the size and shape of the molecule. The bulk of the bromine atom and the spatial arrangement of the phenyl ring relative to the pyridinone core are key steric features. Descriptors like molecular weight, molar volume, and surface area would be important parameters.

Hydrophobic Descriptors: These measure the hydrophobicity of the molecule, which is crucial for its ability to cross cell membranes and interact with hydrophobic pockets in biological targets. The logarithm of the partition coefficient (logP) is a primary descriptor in this category. The phenyl group contributes significantly to the hydrophobicity of this compound.

A hypothetical QSAR study for a series of analogs of this compound would likely reveal the importance of the substituent at the 5-position of the pyridinone ring. The nature of this substituent (e.g., halogen, alkyl, aryl) would modulate the electronic and steric properties, thereby influencing the predicted activity.

| Descriptor Type | Examples for this compound | Potential Influence on Theoretical Activity |

| Electronic | Partial charge on bromine, Dipole moment | Modulation of electrostatic interactions with a target protein. |

| Steric | van der Waals volume of the bromo substituent | Influencing the fit within a receptor's binding pocket. |

| Hydrophobic | LogP | Affecting membrane permeability and hydrophobic interactions. |

In Silico Docking and Interaction Studies with Biological Targets

In silico molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor or an enzyme, to form a stable complex. This technique is instrumental in predicting the binding affinity and interaction patterns of a ligand, providing a theoretical basis for its potential biological activity.

While specific docking studies for this compound are not extensively documented, research on other pyridinone derivatives provides a framework for understanding its potential interactions with biological targets. For instance, studies on pyridinone-based inhibitors of various enzymes have highlighted key interaction modes.

The core pyridinone scaffold is known to participate in crucial hydrogen bonding interactions. The lactam nitrogen of the pyridinone ring in this compound can act as a hydrogen bond donor, while the carbonyl oxygen can act as a hydrogen bond acceptor. These interactions are often critical for anchoring the ligand within the active site of a protein.

The phenyl group at the 1-position can engage in hydrophobic and π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the binding pocket. The bromine atom at the 5-position can form halogen bonds, which are non-covalent interactions that can contribute significantly to binding affinity, or participate in hydrophobic interactions.

A hypothetical docking study of this compound into a kinase active site, a common target for pyridinone derivatives, might predict the following interactions:

| Structural Feature of this compound | Potential Interacting Amino Acid Residue | Type of Interaction | Predicted Binding Affinity Contribution |

| Pyridinone carbonyl oxygen | Lysine, Arginine | Hydrogen Bond | High |

| Pyridinone NH group | Aspartate, Glutamate | Hydrogen Bond | High |

| Phenyl group | Phenylalanine, Tyrosine | π-π Stacking | Moderate |

| Bromine atom | Leucine, Valine | Hydrophobic Interaction | Moderate |

| Bromine atom | Backbone carbonyl oxygen | Halogen Bond | Moderate |

It is important to note that the predictive power of in silico docking is dependent on the accuracy of the scoring functions used and the quality of the protein crystal structure. Experimental validation is necessary to confirm these theoretical predictions.

Advanced Applications of 5 Bromo 1 Phenylpyridin 2 1h One and Its Derivatives in Chemical Research

Advanced Organic Synthesis Building Block

5-Bromo-1-phenylpyridin-2(1H)-one serves as a crucial starting material and intermediate in the synthesis of more complex molecules, particularly in the realm of heterocyclic chemistry. Its reactive bromine atom and the inherent properties of the pyridinone ring make it a versatile tool for synthetic chemists.

Precursor for Complex Heterocyclic Architectures

The chemical structure of this compound, featuring a brominated pyridinone ring, provides a reactive site for various coupling reactions. This allows for the construction of intricate heterocyclic systems. For instance, the bromine atom can be readily displaced or involved in cross-coupling reactions, such as Suzuki or Stille couplings, to introduce new carbon-carbon or carbon-heteroatom bonds. This capability is fundamental in building complex molecular frameworks that are often the basis for novel therapeutic agents and functional materials.

The synthesis of related brominated pyridinone derivatives often involves multi-step sequences that may include cyclization and subsequent bromination to yield the desired heterocyclic core. The purification of these intermediates is critical to ensure the success of subsequent synthetic steps.

Key Intermediate in Multi-Step Synthetic Sequences

In multi-step syntheses, this compound and its analogs are valuable intermediates. The synthesis of various bioactive compounds relies on the strategic manipulation of the pyridinone core. For example, the development of kinase inhibitors often involves the initial synthesis of a functionalized pyridinone, which is then elaborated through a series of reactions to produce the final drug candidate. The robust nature of the pyridinone scaffold allows it to withstand a variety of reaction conditions, making it an ideal platform for complex synthetic endeavors.

Medicinal Chemistry Research: Scaffold Design and Structure-Activity Relationship (SAR) Studies

The pyridinone scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological targets. nih.gov This has led to its extensive use in the design of new drugs, with a particular focus on inhibitors of various enzymes. The 5-bomo-1-phenylpyridin-2(1H)-one structure provides a foundation for developing potent and selective inhibitors through systematic modifications and the study of their structure-activity relationships (SAR).

Development of Pyridinone-Based Inhibitors for Kinases (e.g., Met kinase, MAPK, HDAC, IDH)

The pyridinone core is a common feature in a wide array of kinase inhibitors, which are crucial in cancer therapy. frontiersin.orgnih.gov The nitrogen and oxygen atoms of the pyridinone ring can form key hydrogen bond interactions with the hinge region of the kinase active site, a critical factor for potent inhibition. frontiersin.orgnih.gov

Met Kinase Inhibitors: The pyridinone ring has been successfully incorporated into inhibitors of c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer. nih.govnih.govnih.govrsc.org In one study, a conformationally constrained 2-pyridone analog demonstrated potent Met kinase inhibition with an IC50 value of 1.8 nM. nih.gov X-ray crystallography revealed the binding mode of these inhibitors, providing insights for further optimization. nih.gov The pyridinone moiety was introduced to replace an acylurea group, acting as a conformational constraint and enhancing hydrogen bonding with the kinase backbone. nih.gov

MAPK Inhibitors: Pyridinone-based scaffolds have been explored for the development of p38 MAP kinase inhibitors. nih.govacs.orgnih.gov Researchers have developed potent inhibitors by evolving a pyridazinone platform from a quinolizin-2-one (B372528) series. nih.gov The synthesis of these inhibitors often involves assembling the core structure through transformations like the Knoevenagel condensation. acs.org

HDAC Inhibitors: Pyridone-based compounds have been designed as histone deacetylase (HDAC) inhibitors. nih.gov These inhibitors typically feature a pyridone core, a linker, and a zinc-binding group. nih.govmdpi.com One series of pyridone-based HDAC inhibitors with a conjugated olefin connecting to a hydroxamic acid moiety showed potent inhibition, particularly against HDAC1 and HDAC6. nih.gov

IDH Inhibitors: The pyridinone scaffold has also been utilized in the design of isocitrate dehydrogenase (IDH) inhibitors. frontiersin.orgnih.gov In the development of mutant-specific IDH1 inhibitors, a phenyl ring was replaced with a pyridinone to improve properties by introducing a hydrogen bond acceptor. frontiersin.orgnih.gov

| Target Kinase | Key Design Principle | Example Finding |

| Met Kinase | Conformational constraint and enhanced hydrogen bonding. nih.govnih.gov | A 2-pyridone analog showed an IC50 of 1.8 nM. nih.gov |

| MAPK | Evolution from a quinolizin-2-one series to a pyridazinone platform. nih.gov | Development of potent p38α MAP kinase inhibitors. nih.gov |

| HDAC | Incorporation of a pyridone core with a linker and zinc-binding group. nih.gov | A derivative showed an IC50 of 0.07 μM for HDAC inhibition. nih.gov |

| IDH | Replacement of a phenyl ring with a pyridinone to act as a hydrogen bond acceptor. frontiersin.orgnih.gov | Synthesis of mutant-specific IDH1 inhibitors. frontiersin.orgnih.gov |

Design of Topoisomerase IIα-Targeting Agents

Pyridone-based structures have shown potential as inhibitors of topoisomerase II, an enzyme crucial for DNA replication and a target for anticancer drugs. nih.govnih.gov Bioisosteric exchange of atoms in known antibacterial agents like quinolones led to the development of 2-pyridones as a new class of bacterial topoisomerase inhibitors. nih.gov These compounds often exhibit higher activity and better water solubility compared to their quinolone counterparts. nih.gov In the context of cancer, di-indenopyridines have been designed as selective topoisomerase IIα inhibitors, with some compounds showing potent inhibitory activity without intercalating into DNA. nih.gov

Exploration of FtsZ Inhibitors

The pyridone scaffold has also been investigated in the development of inhibitors for FtsZ, a bacterial protein essential for cell division and a target for new antibiotics. nih.gov A series of pyridopyrazine and pyrimidothiazine derivatives, which incorporate a pyridone-like structure, have been synthesized and shown to have moderate to good inhibitory activity against FtsZ from Mycobacterium tuberculosis. nih.gov

Investigations into Pyridinone-Based Antiviral Mechanisms (e.g., HIV, HBV)

The pyridinone core is a key component in the development of antiviral agents, particularly against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV). frontiersin.org Pyridinone derivatives have been instrumental in the design of non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV. nih.gov These compounds function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its catalytic activity. A scaffold-hopping approach, starting from existing NNRTIs, led to the development of pyridin-2(1H)-one-based inhibitors. nih.gov

In the context of HBV, research has shown that N-aryl-2-pyridinone derivatives are effective inhibitors of HBV DNA replication. frontiersin.org A study exploring the structure-activity relationships of these compounds revealed that N-aryl derivatives generally exhibit superior anti-HBV activity compared to their N-alkyl counterparts. frontiersin.org For instance, a specific N-aryl-2-pyridinone analog demonstrated a potent ability to inhibit HBV DNA replication with a high selectivity index, indicating a favorable profile of antiviral activity versus cellular toxicity. frontiersin.org The mechanism for these compounds is thought to involve the disruption of HBV capsid assembly, a critical step in the viral life cycle. nih.gov

Table 1: Antiviral Activity of Selected Pyridinone Derivatives

| Compound Class | Target Virus | Mechanism of Action | Key Findings | Reference(s) |

| Pyridin-2(1H)-ones | HIV | Non-Nucleoside Reverse Transcriptase Inhibition (NNRTI) | Developed through scaffold hopping; act as allosteric inhibitors. | nih.gov |

| N-Aryl-2-pyridinones | HBV | Inhibition of HBV DNA Replication | N-aryl derivatives show better activity than N-alkyl derivatives. | frontiersin.org |

| Pyrimidotriazine Derivatives | HBV | Capsid Assembly Inhibition | Identified through in silico screening to interfere with capsid dimer-dimer interaction. | nih.gov |

Scaffold-Hopping Strategies in Drug Design

Scaffold hopping is a powerful strategy in medicinal chemistry that involves replacing the core structure of a bioactive molecule with a chemically different one while retaining its biological activity. nih.govniper.gov.inslideshare.net This approach is used to discover novel, patentable chemical entities with improved properties such as enhanced potency, better metabolic stability, or reduced toxicity. nih.govniper.gov.in The pyridinone ring is an excellent candidate for scaffold hopping due to its ability to act as a bioisostere for various other cyclic structures like amides, pyridines, and phenyl rings. frontiersin.orgnih.gov

One successful application of this strategy involved modifying a known inhibitor of the IDH1 enzyme, which is implicated in certain cancers. frontiersin.org By replacing a phenyl ring with a pyridinone moiety, researchers aimed to improve the compound's properties by introducing a hydrogen bond acceptor, which could lead to better potency and solubility. frontiersin.org Similarly, scaffold hopping from natural products like aurones to create 2-arylideneimidazo[1,2-a]pyridinones has resulted in potent anticancer agents that target topoisomerase IIα. nih.gov This demonstrates the utility of the pyridinone scaffold in generating new drug candidates with distinct structures and potentially improved therapeutic profiles. nih.gov

Supramolecular Chemistry and Materials Science

The unique structural and electronic properties of pyridinone derivatives make them valuable building blocks in supramolecular chemistry and materials science. unimi.it Their ability to engage in specific non-covalent interactions is key to the construction of well-defined, functional supramolecular architectures. nih.gov

Hirshfeld surface analysis is a computational tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov Studies on zwitterionic pyridinium-triazole ligands have confirmed the prevalence of O···H/H···O and N···H/H···N interactions in their crystal packing. nih.gov The geometry of these interactions, whether linear or bifurcated, can significantly influence the stability and structure of the resulting assembly. rsc.org For instance, ab initio calculations have shown that for pyridine-water interactions, bifurcated C-H···O contacts can be energetically more favorable than linear ones. rsc.org

Table 2: Key Non-Covalent Interactions in Pyridinone-Based Supramolecular Systems

| Interaction Type | Description | Role in Self-Assembly | Reference(s) |

| C-H···O | A weak hydrogen bond between a carbon-bound hydrogen and an oxygen atom. | Directs the formation of chains and networks; contributes to crystal packing stability. | nih.govrsc.orgnih.gov |

| C-H···N | A weak hydrogen bond between a carbon-bound hydrogen and a nitrogen atom. | Complements other hydrogen bonds to guide the assembly of supramolecular structures. | nih.govnih.gov |

| π-π stacking | An attractive, non-covalent interaction between aromatic rings. | Stabilizes face-to-face or edge-to-face arrangements of pyridinone rings, contributing to the overall architecture. | nih.govmdpi.com |

| N-H···O | A strong hydrogen bond, often involving the lactam group of the pyridinone ring. | Often the dominant interaction that drives the primary assembly motif. | nih.gov |

Host-guest chemistry involves the formation of a complex between a larger 'host' molecule and a smaller 'guest' molecule or ion, held together by non-covalent forces. wikipedia.orgrsc.org The well-defined cavities and functional groups of pyridinone-based macrocycles and frameworks make them suitable candidates for use as host molecules. unimi.it These structures can be designed to selectively bind specific guests, a process known as molecular recognition. wikipedia.org

For example, triphenylamine-based covalent organic frameworks (COFs) featuring carbonyl-functionalized pores have been shown to act as hosts for guest molecules like trimesic acid. rsc.org The binding is facilitated by optimized hydrogen-bond interactions within the pores. rsc.org Pyridine-containing macrocycles have also been explored for their molecular recognition capabilities and have been successfully employed in supramolecular chemistry and self-assembly. unimi.it The development of synthetic host molecules that can selectively recognize and bind to biological targets, such as post-translationally modified proteins, is an active area of research. rsc.org

Pyridine- and pyridinone-containing polymers are of significant interest for applications in materials science, particularly in organic electronics. tsijournals.comresearchgate.netmdma.ch The incorporation of the pyridine (B92270) nitrogen atom into a polymer backbone imparts unique properties, such as Lewis basicity, which can be harnessed for applications like metal ion sensing and the creation of polyelectrolytes. digitellinc.commit.edu

Pyridone-doped acenes have been synthesized to improve the stability and modulate the electronic properties of materials used in organic electronics. researchgate.net The pyridone unit, found in stable pigments like quinacridone, can enhance the stability of larger acene structures while maintaining electronic communication between the molecular planes. researchgate.net Furthermore, pyridine-based conjugated polymers are promising candidates for use in light-emitting diodes (LEDs) and other optoelectronic devices. tsijournals.comscite.ai The synthesis of polymers like poly(pyridinonorbornene) via controlled polymerization techniques allows for the production of materials with predictable molar masses and the ability to form block copolymers, further expanding their potential applications. digitellinc.com

Catalysis and Ligand Development

The pyridine ring is a fundamental scaffold in the design of ligands for transition metal catalysis. researchgate.net Pyridine-containing ligands are valued for their tunable electronic and steric properties, and their ability to stabilize metal centers in various oxidation states. unimi.itunimi.it Pyridinone derivatives, with their combination of a pyridine ring and a carbonyl group, can act as versatile ligands in a range of catalytic reactions.

Bis(imino)pyridine (PDI) ligands, for example, have been used to create iron and cobalt complexes that are highly active catalysts for ethylene (B1197577) oligomerization. researchgate.net The development of macrocyclic ligands containing pyridine units has led to catalysts for oxidation reactions and stereoselective synthesis. unimi.itunimi.it More recently, flexible pyridylidene amine (PYA) ligands have been coordinated to palladium to create catalysts for formic acid dehydrogenation. nih.gov The ability of these ligands to switch their coordination mode in response to stimuli like changes in pH demonstrates their hemilabile nature, which can be crucial for catalytic activity. nih.gov In some cases, pyridone itself can be part of a catalytic system, for instance, by forming a hydrogen-bonded adduct with a phosphinic acid, which can influence the reactivity of the complex. mdpi.com The ongoing development of novel pyridinone-based ligands continues to provide new tools for catalysis. researchgate.net

Design of Pyridinone-Derived Ligands for Transition Metal Catalysis

The 2-pyridone motif is a highly effective ligand for a variety of transition metals, owing to its robust coordination properties and the ability of the pyridinone oxygen to participate in catalytic cycles. The core structure of this compound offers several avenues for the design of novel ligands with tailored electronic and steric properties for specific catalytic applications.

The bromine atom at the 5-position serves as a key functional handle for the introduction of additional coordinating moieties through well-established palladium-catalyzed cross-coupling reactions. researchgate.netnobelprize.orglibretexts.org This allows for the construction of bidentate, tridentate, or even pincer-type ligands, where the pyridinone core is tethered to other donor groups such as phosphines, amines, or other N-heterocycles. The nature of the appended group can be systematically varied to fine-tune the electronic and steric environment around the metal center, thereby influencing the activity, selectivity, and stability of the resulting catalyst.

The 1-phenyl group also plays a crucial role in modulating the properties of the corresponding metal complexes. Its steric bulk can create a specific chiral pocket around the metal center, which is essential for enantioselective catalysis. Furthermore, the electronic nature of the phenyl ring can be modified by introducing electron-donating or electron-withdrawing substituents, which in turn influences the electron density at the metal center and its catalytic reactivity.

The table below illustrates potential modifications of this compound to generate novel ligands for transition metal catalysis.

| Starting Material | Coupling Partner | Reaction Type | Potential Ligand Structure | Potential Catalytic Application |

| This compound | Phenylphosphine | Buchwald-Hartwig Amination | 5-(Diphenylphosphino)-1-phenylpyridin-2(1H)-one | Cross-coupling reactions |

| This compound | 2-Picolylamine | Buchwald-Hartwig Amination | 5-((Pyridin-2-ylmethyl)amino)-1-phenylpyridin-2(1H)-one | Oxidation/Reduction reactions |

| This compound | Phenylboronic acid | Suzuki Coupling | 1,1'-Biphenyl-5-yl-pyridin-2(1H)-one | C-H activation |

| This compound | 2-Ethynylpyridine | Sonogashira Coupling | 5-(Pyridin-2-ylethynyl)-1-phenylpyridin-2(1H)-one | Polymerization |

These examples highlight the modularity and versatility that this compound offers in the design of bespoke ligands for a wide array of transition metal-catalyzed transformations.

Exploration in Organocatalysis

While the use of this compound in transition metal catalysis is a promising and developing field, its exploration in organocatalysis represents a more nascent but equally exciting frontier. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a powerful tool in modern synthetic chemistry. Chiral pyridines and their derivatives have been successfully employed as organocatalysts in a variety of asymmetric transformations. nih.govscilit.comresearchgate.net

The structure of this compound provides a template for the design of novel chiral organocatalysts. The introduction of chirality can be achieved through several strategies. For instance, the phenyl group at the 1-position can be substituted with chiral auxiliaries, or atropisomeric chirality can be induced by introducing bulky substituents at the ortho positions of the phenyl ring, thereby restricting its rotation.

The pyridinone nitrogen can act as a Lewis base, while the carbonyl group can engage in hydrogen bonding interactions, both of which are common activation modes in organocatalysis. The bromine atom can be further functionalized to introduce other catalytically active groups or to tether the catalyst to a solid support for ease of recovery and reuse.

The following table presents hypothetical chiral derivatives of this compound and their potential applications in organocatalysis.

| Chiral Derivative of this compound | Type of Chirality | Potential Organocatalytic Application |

| 1-(2'-Methyl-1,1'-binaphthyl-2-yl)-5-bromopyridin-2(1H)-one | Atropisomeric | Asymmetric Michael Addition |

| (R)-1-(1-Phenylethyl)-5-bromopyridin-2(1H)-one | Central | Asymmetric Aldol Reaction |

| 5-Bromo-1-(2,6-diisopropylphenyl)pyridin-2(1H)-one | Atropisomeric | Asymmetric [4+2] Cycloaddition |

| (S)-5-(1-Aminoethyl)-1-phenylpyridin-2(1H)-one | Central | Asymmetric Mannich Reaction |

The development of such chiral pyridinone-based organocatalysts holds significant potential for the advancement of asymmetric synthesis, offering new and efficient routes to enantiomerically pure compounds that are highly sought after in the pharmaceutical and fine chemical industries.

Future Directions and Emerging Research Avenues for 5 Bromo 1 Phenylpyridin 2 1h One

Development of Novel and Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry is steering the development of new synthetic methods for pyridinone-containing molecules. acs.orgnih.govrsc.org Current research emphasizes the use of environmentally benign solvents, reusable catalysts, and energy-efficient reaction conditions. nih.gov For instance, multicomponent reactions, which combine several starting materials in a single step, are being explored to improve atom economy and reduce waste. acs.orgacs.org Microwave-assisted synthesis has also emerged as a powerful tool, often leading to shorter reaction times, higher yields, and cleaner product profiles compared to conventional heating methods. nih.gov

The development of robust and reusable catalytic systems is a cornerstone of sustainable synthesis. acs.org Researchers are investigating novel catalysts that can operate under mild conditions and be easily separated from the reaction mixture for recycling. acs.org These advancements not only minimize the environmental impact of chemical production but also offer economic advantages by reducing energy consumption and raw material costs.

Table 1: Comparison of Synthetic Methodologies for Pyridine (B92270) Derivatives

| Methodology | Advantages | Disadvantages |

|---|---|---|

| Conventional Heating | Well-established and widely used. | Often requires longer reaction times and higher energy consumption. |

| Microwave-Assisted Synthesis | Rapid, efficient, and often leads to higher yields. nih.gov | Requires specialized equipment. |

| Multicomponent Reactions | High atom economy, reduced waste, and simplified procedures. acs.orgacs.org | Can sometimes be challenging to optimize for complex molecules. |

| Catalytic Synthesis | High efficiency, selectivity, and potential for catalyst recycling. acs.org | Catalyst development and cost can be a factor. |

Elucidation of Undiscovered Reactivity Profiles and Transformations

While the fundamental reactivity of 5-Bromo-1-phenylpyridin-2(1H)-one is understood, there remains a vast, unexplored landscape of its chemical behavior. Future research will delve into uncovering novel transformations and reaction pathways. The bromine atom at the 5-position serves as a versatile handle for a variety of cross-coupling reactions, enabling the introduction of diverse functional groups and the construction of more complex molecular architectures.

The pyridinone core itself presents opportunities for further functionalization. Investigations into electrophilic and nucleophilic substitution reactions at various positions on the ring will continue to expand the synthetic utility of this scaffold. Understanding the interplay between the phenyl substituent at the 1-position and the bromine atom will be crucial in predicting and controlling the regioselectivity of these transformations. The exploration of photochemical and electrochemical reactions also represents a promising avenue for discovering new and unique reactivity patterns.

Advanced Computational Modeling for Predictive Design and Optimization

Computational chemistry is becoming an indispensable tool in modern chemical research. For this compound, advanced computational modeling will play a pivotal role in predicting its properties and guiding the design of new derivatives with desired functionalities. Techniques such as Density Functional Theory (DFT) can provide deep insights into the electronic structure, reactivity, and spectroscopic properties of the molecule.

These computational models can be used to:

Predict the most likely sites for chemical reactions.

Estimate the stability of different isomers and conformers.

Simulate reaction mechanisms to understand how transformations occur at the molecular level.

Screen virtual libraries of derivatives to identify candidates with optimal properties for specific applications.

By providing a theoretical framework to understand experimental observations, computational modeling can significantly accelerate the research and development process, reducing the need for time-consuming and resource-intensive trial-and-error experimentation.

Integration with Artificial Intelligence and Machine Learning in Chemical Discovery

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-aminopyridine (B139424) |

| 1-(4-(hydrazonomethyl)phenyl)pyridin-2(1H)-one |

| 1-(4-(3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-2-yl)phenyl)pyridin-2(1H)-one |

| Pirfenidone (B1678446) |

| Ciclopirox |

| Huperazine |

Q & A

Q. What computational methods predict the biological activity of this compound derivatives?

- Methodological Answer : Molecular docking (AutoDock Vina) and QSAR models assess binding affinity to targets like kinase enzymes. Use ChemOffice or Gaussian for electrostatic potential mapping to identify reactive sites . Validate with in vitro assays (e.g., IC₅₀ measurements).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.